[5-chloro-1-(oxan-2-yl)-1H-indazol-4-yl]boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[5-chloro-1-(oxan-2-yl)-1H-indazol-4-yl]boronic acid is a boronic acid derivative with a unique structure that includes a chloro-substituted indazole ring and an oxane moiety. Boronic acids are known for their versatility in organic synthesis, particularly in Suzuki-Miyaura coupling reactions, which are widely used in the formation of carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [5-chloro-1-(oxan-2-yl)-1H-indazol-4-yl]boronic acid typically involves the formation of the indazole ring followed by the introduction of the boronic acid group. One common method involves the reaction of 5-chloroindazole with oxane under specific conditions to form the desired compound. The reaction conditions often include the use of a palladium catalyst and a base in an inert atmosphere to facilitate the coupling reaction .
Industrial Production Methods
Industrial production of boronic acids, including this compound, often employs large-scale Suzuki-Miyaura coupling reactions. These reactions are favored due to their mild reaction conditions and high yields. The process typically involves the use of aryl halides and boronic acid derivatives in the presence of a palladium catalyst and a base .
Chemical Reactions Analysis
Types of Reactions
[5-chloro-1-(oxan-2-yl)-1H-indazol-4-yl]boronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid group to a borane or borohydride.
Substitution: The chloro group on the indazole ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Boronic esters or borates.
Reduction: Boranes or borohydrides.
Substitution: Substituted indazole derivatives.
Scientific Research Applications
[5-chloro-1-(oxan-2-yl)-1H-indazol-4-yl]boronic acid has several applications in scientific research:
Chemistry: Used in Suzuki-Miyaura coupling reactions to form complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its boronic acid group, which can interact with diols in biological systems.
Medicine: Explored for its potential as a therapeutic agent, particularly in cancer research, due to its ability to inhibit certain enzymes.
Industry: Utilized in the synthesis of advanced materials and polymers.
Mechanism of Action
The mechanism of action of [5-chloro-1-(oxan-2-yl)-1H-indazol-4-yl]boronic acid involves its interaction with molecular targets such as enzymes. The boronic acid group can form reversible covalent bonds with active site serine residues in enzymes, leading to inhibition of enzyme activity. This mechanism is particularly relevant in the context of enzyme inhibitors used in cancer therapy .
Comparison with Similar Compounds
Similar Compounds
4-Iodobenzoic acid: Another boronic acid derivative with similar reactivity but different structural features.
Imidazole derivatives: Share the indazole ring structure but differ in the functional groups attached.
Uniqueness
[5-chloro-1-(oxan-2-yl)-1H-indazol-4-yl]boronic acid is unique due to its combination of a chloro-substituted indazole ring and an oxane moiety, which imparts distinct chemical properties and reactivity compared to other boronic acids .
Properties
Molecular Formula |
C12H14BClN2O3 |
---|---|
Molecular Weight |
280.52 g/mol |
IUPAC Name |
[5-chloro-1-(oxan-2-yl)indazol-4-yl]boronic acid |
InChI |
InChI=1S/C12H14BClN2O3/c14-9-4-5-10-8(12(9)13(17)18)7-15-16(10)11-3-1-2-6-19-11/h4-5,7,11,17-18H,1-3,6H2 |
InChI Key |
SXXYFRFWUJKNBH-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C(C=CC2=C1C=NN2C3CCCCO3)Cl)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.